![molecular formula C16H23N3O B7493190 N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine](/img/structure/B7493190.png)
N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. This compound is also known as MP-10 and has been studied extensively for its ability to modulate the activity of dopamine receptors in the brain.
Aplicaciones Científicas De Investigación
MP-10 has been studied extensively for its potential applications in the field of neuroscience. It has been shown to modulate the activity of dopamine receptors in the brain, which is important for the regulation of mood, motivation, and reward. MP-10 has also been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Mecanismo De Acción
The mechanism of action of MP-10 involves its binding to dopamine receptors in the brain. It has been shown to act as a partial agonist at the D2 dopamine receptor and a full agonist at the D3 dopamine receptor. This results in the modulation of dopamine signaling in the brain, which is important for the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects:
MP-10 has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the brain, which is important for the regulation of mood, motivation, and reward. MP-10 has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MP-10 in lab experiments is its ability to modulate dopamine signaling in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological conditions. However, one of the limitations of using MP-10 is its potential for off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on MP-10. One area of research is the development of more selective dopamine receptor ligands that can target specific subtypes of dopamine receptors in the brain. Another area of research is the investigation of the potential therapeutic applications of MP-10 in the treatment of drug addiction and other psychiatric disorders. Finally, the development of new synthesis methods for MP-10 and related compounds may also be an area of future research.
Métodos De Síntesis
The synthesis of MP-10 involves the reaction of 2-aminobenzoxazole with 2-methylpiperidine and 3-bromopropylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure MP-10. This synthesis method has been reported in several scientific publications and has been optimized to produce high yields of MP-10.
Propiedades
IUPAC Name |
N-[3-(2-methylpiperidin-1-yl)propyl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O/c1-13-7-4-5-11-19(13)12-6-10-17-16-18-14-8-2-3-9-15(14)20-16/h2-3,8-9,13H,4-7,10-12H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDSDSAQOXOCPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CCCNC2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

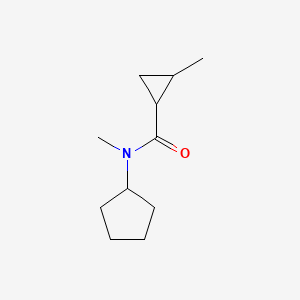
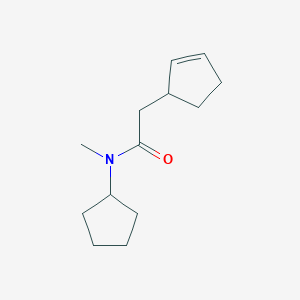
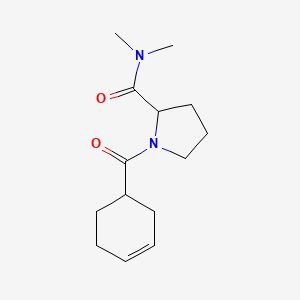

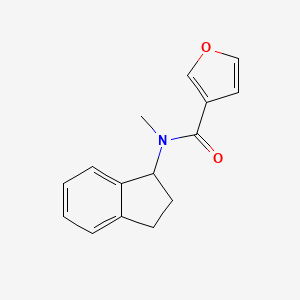
![1-[4-(Cyclohex-3-ene-1-carbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7493146.png)
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-(2-methylpiperidin-1-yl)methanone](/img/structure/B7493148.png)
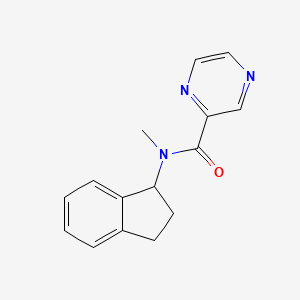
![Methyl 3-[(3-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493172.png)

![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]oxolane-2-carboxamide](/img/structure/B7493182.png)
![Methyl 3-[(2-methylpiperidine-1-carbonyl)amino]benzoate](/img/structure/B7493184.png)
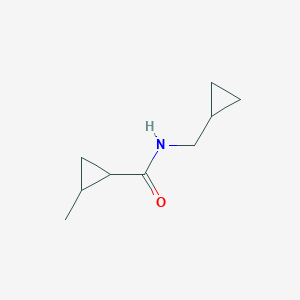
![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7493210.png)